molecular formula C13H4ClF6NO B4807635 N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4807635
M. Wt: 339.62 g/mol
InChI Key: KNMPGSVJTAMCIG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated benzene ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

    Oxidation: Oxidized derivatives, although less common.

    Reduction: Reduced derivatives, although less common.

    Hydrolysis: 4-chloro-2-fluoroaniline and pentafluorobenzoic acid.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:

    Medicinal chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds.

    Materials science: Employed in the development of advanced materials with unique properties due to the presence of multiple fluorine atoms.

    Biological studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-fluorobenzamide: A similar compound with fewer fluorine atoms, used in similar applications.

    N-(4-fluorophenyl)-2-chlorobenzamide: Another related compound with different halogen substitutions.

Uniqueness

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and physical properties. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4ClF6NO/c14-4-1-2-6(5(15)3-4)21-13(22)7-8(16)10(18)12(20)11(19)9(7)17/h1-3H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMPGSVJTAMCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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